Cas no 73346-74-4 (2,3-O-Isopropylidene-D-threitol)

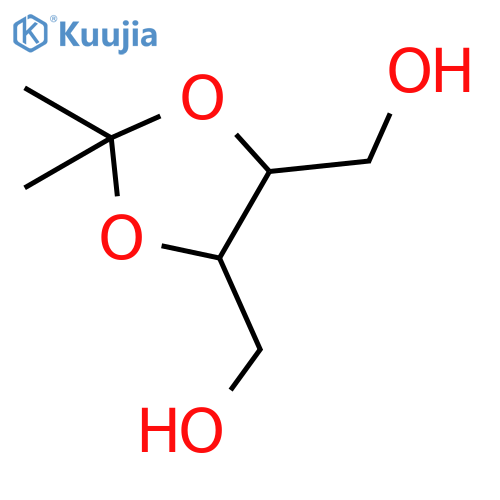

73346-74-4 structure

商品名:2,3-O-Isopropylidene-D-threitol

2,3-O-Isopropylidene-D-threitol 化学的及び物理的性質

名前と識別子

-

- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

- (-)-2,3-O-Isopropylidene-D-Threitol

- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

- 2,3-O-Isopropylidene-D-threitol

- [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanol

- D-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

- (4R,5R)-(-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane

- (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

- (4R,5R)-4,5-Dihydroxymethyl-2,2-dimethyl dioxolane

- D(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

- 2-3-O-Isopropylidene-D-threitol

- trans-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

- (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane

- [(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

- PubChem6768

- AS-49892

- 86992-57-6

- INVRLGIKFANLFP-PHDIDXHHSA-N

- O10001

- (4R-trans)-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol

- AKOS016843666

- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)-

- ((4R,5R)-5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol

- NS00122282

- (-)-2,3-O-Isopropylidene-D-threitol, 99%

- CS-0097521

- MFCD00009761

- A837797

- SCHEMBL560668

- 73346-74-4

- (-)-2,3-Di-O-isopropylidene-D-threitol

- (-)-2-3-O-Isopropylidene-D-threitol

- [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

- W-203672

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, (4R,5R)-

- I0375

- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (-)-2,3-O-Isopropylidene-D-threitol; [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-

-

- MDL: MFCD00009761

- インチ: 1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1

- InChIKey: INVRLGIKFANLFP-PHDIDXHHSA-N

- ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])O[C@]([H])(C([H])([H])O[H])[C@@]1([H])C([H])([H])O[H]

- BRN: 1798

計算された属性

- せいみつぶんしりょう: 162.08922

- どういたいしつりょう: 162.089

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 58.9

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.0585 (rough estimate)

- ゆうかいてん: 47.0 to 52.0 deg-C

- ふってん: 96°C/0.7mmHg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: -4 ° (C=5, Acetone)

- すいようせい: Soluble in water.

- PSA: 58.92

- LogP: -0.50890

- ひせんこうど: -3.1 º (c=5, CHCl3 26 ºC)

- ようかいせい: まだ確定していません。

- かんど: Hygroscopic

2,3-O-Isopropylidene-D-threitol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P301+P312-P302+P352-P304+P340-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S22;S24/25

- 福カードFコード:3-10

-

危険物標識:

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:<0°C

2,3-O-Isopropylidene-D-threitol 税関データ

- 税関コード:29329970

2,3-O-Isopropylidene-D-threitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0375-1G |

(-)-2,3-O-Isopropylidene-D-threitol |

73346-74-4 | >98.0%(GC) | 1g |

¥420.00 | 2024-04-16 | |

| Biosynth | MI05357-50 g |

(-)-2,3-O-Isopropylidene-D-threitol |

73346-74-4 | 50g |

$1,444.00 | 2023-01-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-256287-1 g |

(-)-2,3-O-Isopropylidene-D-threitol, |

73346-74-4 | 1g |

¥346.00 | 2023-07-10 | ||

| Key Organics Ltd | AS-49892-1G |

((4r,5r)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol |

73346-74-4 | >95% | 1g |

£201.00 | 2025-02-08 | |

| Enamine | EN300-317922-1.0g |

[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |

73346-74-4 | 1.0g |

$0.0 | 2023-02-24 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24134-5g |

(-)-2,3-O-Isopropylidene-D-threitol, 98% |

73346-74-4 | 98% | 5g |

¥2611.00 | 2023-03-15 | |

| Chemenu | CM100867-10g |

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)- |

73346-74-4 | 97% | 10g |

$229 | 2021-06-15 | |

| TRC | I868935-2g |

2,3-O-Isopropylidene-D-threitol |

73346-74-4 | 2g |

$ 121.00 | 2023-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0375-5G |

(-)-2,3-O-Isopropylidene-D-threitol |

73346-74-4 | >98.0%(GC) | 5g |

¥1955.00 | 2024-04-16 | |

| Biosynth | MI05357-25 g |

(-)-2,3-O-Isopropylidene-D-threitol |

73346-74-4 | 25g |

$866.25 | 2023-01-03 |

2,3-O-Isopropylidene-D-threitol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:73346-74-4)(-)-2,3-O-亚异丙基-D-苏力糖醇

注文番号:LE1668017

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

2,3-O-Isopropylidene-D-threitol 関連文献

-

Tomoyuki Amako,Kazuki Nakabayashi,Nozomu Suzuki,Sibo Guo,Nor Azura Abdul Rahim,Takunori Harada,Michiya Fujiki,Yoshitane Imai Chem. Commun. 2015 51 8237

-

Marek Jura,William Levason,Gillian Reid,Michael Webster Dalton Trans. 2008 5774

-

3. Recent advances in the Overman rearrangement: synthesis of natural products and valuable compoundsRodney A. Fernandes,Pullaiah Kattanguru,Sachin P. Gholap,Dipali A. Chaudhari Org. Biomol. Chem. 2017 15 2672

-

4. The circular dichroism of the n→π* band of cyclic thionocarbonates. Part II. Studies on the thionocarbonates of some acyclic vicinal diolsA. H. Haines,C. S. P. Jenkins J. Chem. Soc. Perkin Trans. 1 1972 273

-

Stefano Moro,Francesca Deflorian,Giampiero Spalluto,Giorgia Pastorin,Barbara Cacciari,Soo-Kyung Kim,Kenneth A. Jacobson Chem. Commun. 2003 2949

73346-74-4 (2,3-O-Isopropylidene-D-threitol) 関連製品

- 3969-84-4(3,4-O-Isopropylidene-D-mannitol)

- 26276-97-1(1,2-Isopropylidene-D,L-myo-inositol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73346-74-4)2,3-O-Isopropylidene-D-threitol

清らかである:99%

はかる:100g

価格 ($):1335.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:73346-74-4)(-)-2,3-O-Isopropylidene-D-threitol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ